molecular formula C14H32N6 B14292059 N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine CAS No. 113682-68-1

N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine

Cat. No.: B14292059
CAS No.: 113682-68-1
M. Wt: 284.44 g/mol
InChI Key: GCNUSIRUINJCEJ-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two piperazine rings connected through ethane-1,2-diamine. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of ethylenediamine or ethanolamine with ammonia over a catalyst . These reactions typically require specific conditions such as the presence of a base (e.g., DBU) and controlled temperatures.

Industrial Production Methods

Industrial production of this compound often involves the reaction of ethylene dichloride with ammonia, producing various ethylene amines, including N1,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine . The resulting mixture is then purified through distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce a wide range of substituted compounds.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s piperazine rings allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine is unique due to its dual piperazine rings connected through ethane-1,2-diamine. This structure provides it with distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

113682-68-1

Molecular Formula

C14H32N6

Molecular Weight

284.44 g/mol

IUPAC Name

N,N'-bis(2-piperazin-1-ylethyl)ethane-1,2-diamine

InChI

InChI=1S/C14H32N6/c1(15-3-9-19-11-5-17-6-12-19)2-16-4-10-20-13-7-18-8-14-20/h15-18H,1-14H2

InChI Key

GCNUSIRUINJCEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCCNCCN2CCNCC2

Origin of Product

United States

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